molecular formula C13H15IO4 B12090580 5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid

5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B12090580
M. Wt: 362.16 g/mol
InChI Key: PMENZDIVVQKWRJ-UHFFFAOYSA-N
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Description

5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom at the 5th position and an oxan-4-ylmethoxy group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid typically involves the iodination of a precursor benzoic acid derivative followed by the introduction of the oxan-4-ylmethoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the oxan-4-ylmethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-methoxybenzoic acid: Similar in structure but lacks the oxan-4-ylmethoxy group.

    2-Iodo-5-methoxybenzoic acid: Another isomer with different positioning of the iodine and methoxy groups.

    5-Iodo-2-[(oxan-4-yl)methoxy]aniline: Contains an aniline group instead of a carboxylic acid group.

Uniqueness

5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of both the iodine atom and the oxan-4-ylmethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, offering advantages in terms of reactivity and specificity compared to similar compounds.

Properties

Molecular Formula

C13H15IO4

Molecular Weight

362.16 g/mol

IUPAC Name

5-iodo-2-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15IO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)

InChI Key

PMENZDIVVQKWRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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